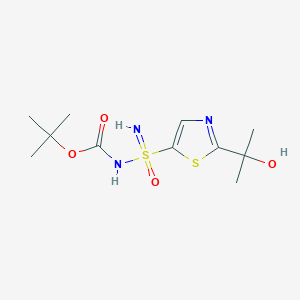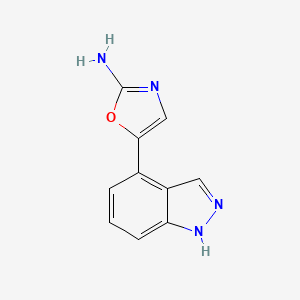
4-Benzyl-6,7-dihydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-6,7-dihydroxy-2H-chromen-2-one is a coumarin derivative known for its significant biological and pharmaceutical properties. Coumarins are a class of naturally occurring phenolic compounds that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-6,7-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts. Another common method is the Knoevenagel condensation, which involves the reaction of salicylaldehyde with benzaldehyde in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. These reactors allow for precise temperature and pressure control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-6,7-dihydroxy-2H-chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinones and hydroquinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological activities. For example, it can inhibit the enzyme cyclooxygenase (COX), which is involved in the inflammatory response, and modulate the activity of various signaling pathways.
Comparación Con Compuestos Similares
Coumarin: The parent compound with a simpler structure.
Scopoletin: Another coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Propiedades
Número CAS |
106854-89-1 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
4-benzyl-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-13-8-12-11(6-10-4-2-1-3-5-10)7-16(19)20-15(12)9-14(13)18/h1-5,7-9,17-18H,6H2 |
Clave InChI |
JUMDNDOJGTXTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=O)OC3=CC(=C(C=C23)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)


![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)

![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



